molecular formula C21H18ClN3O3 B11292223 5-(4-chlorophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(4-chlorophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11292223
M. Wt: 395.8 g/mol
InChI Key: PMQHQCGMMRCXKX-UHFFFAOYSA-N
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Description

5-(4-CHLOROPHENYL)-1,3-DIMETHYL-6-[(2-METHYLPHENYL)AMINO]-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of furo[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethyl group, and a methylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROPHENYL)-1,3-DIMETHYL-6-[(2-METHYLPHENYL)AMINO]-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Furo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the furo[2,3-d]pyrimidine core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl precursor reacts with the furo[2,3-d]pyrimidine core. This step may require the use of a palladium catalyst and a suitable solvent.

    Addition of the Dimethyl and Methylphenylamino Groups: The final steps involve the introduction of the dimethyl and methylphenylamino groups through nucleophilic substitution reactions. These reactions typically require the use of strong nucleophiles and appropriate reaction conditions to ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automation of reaction steps, and the development of efficient purification methods to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-CHLOROPHENYL)-1,3-DIMETHYL-6-[(2-METHYLPHENYL)AMINO]-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the furo[2,3-d]pyrimidine core or the substituent groups are oxidized to form new functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound, such as reducing nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one or more substituent groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted furo[2,3-d]pyrimidine derivatives.

Scientific Research Applications

5-(4-CHLOROPHENYL)-1,3-DIMETHYL-6-[(2-METHYLPHENYL)AMINO]-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENYL)-1,3-DIMETHYL-6-[(2-METHYLPHENYL)AMINO]-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-CHLOROPHENYL)-1,3-DIMETHYL-6-[(2-METHYLPHENYL)AMINO]-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C21H18ClN3O3

Molecular Weight

395.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-1,3-dimethyl-6-(2-methylanilino)furo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H18ClN3O3/c1-12-6-4-5-7-15(12)23-18-16(13-8-10-14(22)11-9-13)17-19(26)24(2)21(27)25(3)20(17)28-18/h4-11,23H,1-3H3

InChI Key

PMQHQCGMMRCXKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(C3=C(O2)N(C(=O)N(C3=O)C)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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